molecular formula C11H14O4 B1489666 [3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester CAS No. 42058-68-4

[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester

Cat. No. B1489666
CAS RN: 42058-68-4
M. Wt: 210.23 g/mol
InChI Key: LWCIUXUPCVNILS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters, in general, involves the reaction between alcohols and carboxylic acids, a process known as esterification . The specific synthesis process for “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on the starting materials and conditions used .


Molecular Structure Analysis

The molecular structure of “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” can be deduced from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetic acid methyl ester group (which includes a carbonyl group (C=O) and an ester group (O-C-O)), and a hydroxyethoxy group (which includes an ether group (C-O-C) and a hydroxyl group (O-H)) .


Chemical Reactions Analysis

Esters, including “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on its molecular structure. In general, esters are polar molecules that are capable of hydrogen bonding, making them somewhat soluble in water. They also have lower boiling points than their corresponding carboxylic acids .

Safety And Hazards

The safety and hazards associated with “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on its specific physical and chemical properties. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for “[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester” would depend on its potential applications. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

properties

IUPAC Name

methyl 2-[3-(2-hydroxyethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIUXUPCVNILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275476
Record name Methyl 3-(2-hydroxyethoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester

CAS RN

42058-68-4
Record name Methyl 3-(2-hydroxyethoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42058-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-hydroxyethoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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